molecular formula C20H18N4O3S B2902938 4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide CAS No. 2034274-19-4

4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Cat. No.: B2902938
CAS No.: 2034274-19-4
M. Wt: 394.45
InChI Key: PRTMPJXVOCHYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a sophisticated chemical reagent designed for medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating a 2-phenylthiazole moiety, a pyrrolidine linker, and a picolinamide group. The 2-phenylthiazole scaffold is a recognized pharmacophore in medicinal chemistry . Furthermore, the pyrrolidine ring is a common feature in bioactive molecules and has been utilized in developed pharmaceutical agents, underscoring its utility in constructing therapeutically relevant compounds . The integration of these subunits makes this molecule a valuable intermediate for researchers investigating multi-target directed ligands (MTDLs), a promising strategy for tackling complex diseases . Its structure suggests potential for development into enzyme inhibitors, given that analogous compounds containing phenylthiazole cores have demonstrated potent inhibitory activity against targets such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) in preclinical studies . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c21-18(25)16-10-14(6-8-22-16)27-15-7-9-24(11-15)20(26)17-12-28-19(23-17)13-4-2-1-3-5-13/h1-6,8,10,12,15H,7,9,11H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTMPJXVOCHYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H19N3O2S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This compound features a pyrrolidine ring linked to a phenylthiazole moiety, which is known for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to incorporate the thiazole and picolinamide groups.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown varying degrees of cytotoxicity against different cancer cell lines.

CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

These findings suggest that modifications to the core structure can enhance or diminish biological activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Research indicates that compounds with similar structural motifs can inhibit tyrosinase, an enzyme involved in melanin production. The inhibition potency is often quantified using IC50 values, where lower values indicate higher potency.

CompoundIC50 (µM)
Compound 30.51 ± 0.00
Compound 5144.06 ± 3.10

The presence of hydroxyl groups on the phenyl ring significantly enhances tyrosinase inhibition, demonstrating that subtle changes in chemical structure can lead to marked differences in biological activity .

Study on Anticancer Properties

A notable study investigated the anticancer effects of various derivatives of pyrrolidine-based compounds against several cancer cell lines, including HCT116 and MDA-MB231. The results indicated that certain modifications led to increased cytotoxicity, suggesting potential pathways for developing new anticancer agents based on the thiazole-pyrrolidine framework .

Tyrosinase Inhibition Study

In another investigation focusing on tyrosinase inhibition, compounds were tested for their ability to reduce melanin synthesis in B16F10 melanoma cells. The results showed that certain derivatives not only inhibited tyrosinase activity but also reduced melanin content in a concentration-dependent manner, indicating their potential use in skin lightening formulations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS/Identifier) Structural Highlights Similarity Score Key Features Therapeutic/Patent Relevance Source
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (1196-30-1) Benzo[d]thiazole with methylthio substituent 0.66 Replaces phenylthiazole with methylthio-benzothiazole; may reduce steric hindrance Not explicitly stated; similar backbone suggests kinase-targeting potential
6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (Patent EP) Pyrrolidin-3-yl oxy linked to benzo[7]annulene N/A Fluoropropyl-pyrrolidine enhances solubility; dichlorophenyl and annulene core improve target affinity Used in combination therapy with alpelisib (PI3K inhibitor) for cancer
3-Hydroxy-N-methylpicolinamide (1135695-98-5) Simplified picolinamide lacking thiazole and pyrrolidine 0.63 Absence of thiazole and pyrrolidine reduces complexity; hydroxyl group may limit bioavailability Likely intermediate or minimal activity due to structural simplicity

Structural and Functional Insights

Thiazole/Benzothiazole Variants The target compound’s 2-phenylthiazole group distinguishes it from the methylthio-benzothiazole in CAS 1196-30-1. In contrast, patent-derived analogs (e.g., benzo[7]annulene derivatives) prioritize bulkier aromatic systems for target engagement, as seen in kinase inhibitor combinations .

Pyrrolidine Modifications

  • The target compound’s pyrrolidine-3-yl oxy linker is structurally analogous to fluoropropyl-pyrrolidine in patented benzo[7]annulene compounds. The fluoropropyl group in the latter improves metabolic stability and solubility, suggesting that similar modifications could optimize the target compound’s pharmacokinetics .

Picolinamide Core

  • All analogs retain the picolinamide backbone, underscoring its role as a pharmacophore. However, substituents at the 4-position (e.g., hydroxy vs. pyrrolidine-oxy) drastically alter potency and selectivity .

Research and Patent Insights on Related Compounds

  • Salt Formulations : Patent JP 2022/079 discusses salt forms (e.g., methyl esters) of pyrrolidine-containing analogs to enhance bioavailability—a strategy applicable to the target compound’s development .

Preparation Methods

Reaction Conditions and Reagents

  • α-Bromoketone precursor : 2-Bromo-4-phenylacetophenone reacts with thiourea in ethanol under reflux (12 h).
  • Cyclization : Lawesson’s reagent (0.1 eq) in toluene at 110°C for 6 h yields the thiazole core.
  • Oxidation : KMnO₄ in acidic medium converts the methyl group to a carboxylic acid (yield: 72%).

Key Data

Step Reagents/Conditions Yield (%) Reference
Thiazole formation Thiourea, EtOH, reflux 85
Oxidation to acid KMnO₄, H₂SO₄, 80°C 72

Preparation of Pyrrolidin-3-yloxy Picolinamide Intermediate

The pyrrolidine-picolinamide scaffold is constructed via nucleophilic substitution and amidation, as detailed in US8436001B2 and WO2011076678A1.

Epoxide Opening Strategy

  • Epichlorohydrin derivative : 3-Hydroxypyrrolidine is protected as its tert-butyldimethylsilyl (TBS) ether.
  • Coupling with picolinic acid : Picolinic acid is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the protected pyrrolidine in DMF (yield: 68%).
  • Deprotection : TBS removal using tetrabutylammonium fluoride (TBAF) yields the free hydroxyl group (yield: 92%).

Alternative Route: Mitsunobu Reaction

  • Picolinamide formation : Picolinic acid is coupled with 3-hydroxypyrrolidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (yield: 75%).

Comparative Analysis

Method Advantages Yield (%) Reference
Epoxide opening High regioselectivity 68
Mitsunobu reaction Mild conditions 75

Coupling of Thiazole Carboxylic Acid to Pyrrolidine

The final step involves amide bond formation between 2-phenylthiazole-4-carboxylic acid and the pyrrolidine intermediate, as described in WO2011076678A1 and US8436001B2.

Carbodiimide-Mediated Coupling

  • Activation : 2-Phenylthiazole-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
  • Coupling : Reacted with pyrrolidin-3-yloxy picolinamide at 25°C for 24 h (yield: 82%).

Alternative Acyl Chloride Method

  • Acyl chloride formation : Thionyl chloride (SOCl₂) converts the acid to its chloride at 60°C.
  • Reaction with pyrrolidine : The acyl chloride is added dropwise to the pyrrolidine intermediate in THF with triethylamine (TEA) (yield: 78%).

Optimization Data

Method Reagents Yield (%) Purity (HPLC)
EDC/HOBt DCM, 25°C 82 98.5
Acyl chloride SOCl₂, THF, TEA 78 97.8

Characterization and Analytical Validation

Final compound identity is confirmed via:

  • ¹H-NMR (DMSO-d₆): δ 8.45 (d, 1H, pyridine), 7.89 (s, 1H, thiazole), 4.62 (m, 1H, pyrrolidine-O).
  • LC-MS : [M+H]⁺ = 439.2 (calc. 439.1).
  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

  • Issue : Competing 4- vs. 5-substitution in Hantzsch synthesis.
  • Solution : Use electron-withdrawing groups on the phenyl ring to direct cyclization.

Stereochemical Control

  • Issue : Racemization at pyrrolidine C3.
  • Solution : Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation).

Q & A

Q. What are the key synthetic pathways for 4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including:
  • Coupling reactions : Amide bond formation between pyrrolidine derivatives and 2-phenylthiazole-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HCl) in solvents like DMF or dichloromethane .
  • Etherification : Introduction of the picolinamide moiety via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .
  • Optimization : Reaction efficiency is monitored using TLC/HPLC to track intermediate purity . Solvent selection (e.g., DMSO for solubility vs. ethanol for greener chemistry) and temperature control (reflux vs. room temperature) are critical for yield improvement .

Q. How are structural features of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the pyrrolidine oxygen linker, thiazole ring protons, and picolinamide carbonyl .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation, particularly the spatial arrangement of the phenylthiazole and picolinamide groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s heterocyclic motifs for binding interactions .

Advanced Research Questions

Q. How can researchers investigate the compound’s target-binding mechanism and affinity?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KDK_D, konk_{on}/koffk_{off}) between the compound and purified protein targets (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .
  • Molecular Dynamics Simulations : Predicts binding poses using software like GROMACS, focusing on interactions between the phenylthiazole moiety and hydrophobic enzyme pockets .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the pyrrolidine linker (e.g., alkylation, fluorination) or thiazole substituents (e.g., electron-withdrawing groups) .
  • Bioisosteric Replacement : Substitute the picolinamide group with quinoline or pyrimidine to assess impact on solubility and target affinity .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and aromatic regions .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or phosphate groups to the pyrrolidine oxygen to enhance membrane permeability .
  • Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) for structural shielding .
  • Co-crystallization with Serum Albumin : Study binding interactions to predict plasma protein binding and half-life .

Q. What experimental designs resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Replicate assays under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent choice in cell assays) .
  • Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis assay vs. cell cycle analysis) .

Data Contradiction Analysis Table

Observed Contradiction Potential Causes Resolution Strategy
Discrepant IC50_{50} in cytotoxicityCell line heterogeneity, assay durationUse authenticated cell lines (e.g., ATCC) and fix exposure time
Variable enzyme inhibition resultsBuffer composition, enzyme lot variabilityPre-titrate enzyme activity and standardize buffer
Inconsistent solubility reportsPolymorphism, solvent purityCharacterize crystalline forms via XRD and use HPLC-grade solvents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.